Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

Übersicht

Beschreibung

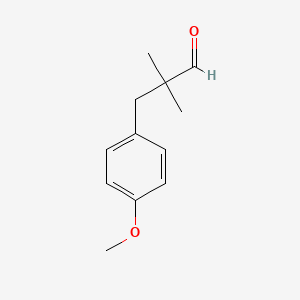

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is an organic compound with the molecular formula C12H16O2. It is also known by its synonym, 3-(4-Methoxyphenyl)-2,2-dimethylpropanal. This compound is characterized by a benzene ring substituted with a methoxy group and a propanal group with two methyl groups at the alpha position. It is a colorless liquid with a boiling point of approximately 274.8°C at 760 mmHg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- typically involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromination using bromine in acetic acid.

Major Products Formed

Oxidation: 4-Methoxy-alpha,alpha-dimethylbenzoic acid.

Reduction: 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol.

Substitution: 4-Bromo-3-(4-methoxyphenyl)-2,2-dimethylpropanal.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Empirical Formula: C₁₁H₁₄O₂

- Molecular Weight: 178.23 g/mol

- Synonyms: 2-Anisylpropional, p-Methoxyhydratropaldehyde

Applications in Fragrance and Cosmetics

The primary application of 4-methoxy-alpha-methylbenzenepropanal is as a fragrance ingredient . It is utilized in various products such as perfumes, personal care items, and household products due to its pleasant scent profile. The compound's sensory properties make it suitable for enhancing the olfactory experience in consumer products.

Regulatory Standards

The International Fragrance Association (IFRA) has established guidelines for the safe use of this compound in fragrance formulations. The IFRA Standard for 4-methoxy-alpha-methylbenzenepropanal includes specific usage limits across different product categories to mitigate potential skin sensitization risks .

Safety Assessments

Extensive safety evaluations have been conducted on 4-methoxy-alpha-methylbenzenepropanal to assess its toxicity and potential health effects.

Genotoxicity and Cytotoxicity

Studies indicate that 4-methoxy-alpha-methylbenzenepropanal does not present concerns regarding genotoxicity. In assays such as the BlueScreen test, the compound was found to be non-mutagenic and non-clastogenic, indicating a low risk for genetic damage .

Skin Sensitization

The compound has been identified as a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² . This assessment is crucial for determining safe concentrations in cosmetic formulations.

Repeated Dose Toxicity

Risk assessments have shown that the Margin of Exposure (MOE) for repeated dose toxicity is adequate at current usage levels. Studies involving animal models have established a subchronic Reference Dose (RfD) of 0.43 mg/kg/day, indicating a safe exposure level for consumers .

Environmental Safety

Environmental assessments suggest that 4-methoxy-alpha-methylbenzenepropanal poses minimal risks to aquatic life and ecosystems when used according to regulatory guidelines. Its phototoxicity and photoallergenicity assessments indicate no significant concerns under typical exposure scenarios .

Fragrance Formulations

Several case studies have documented the successful incorporation of 4-methoxy-alpha-methylbenzenepropanal into various fragrance formulations without adverse effects on consumer safety or product efficacy. For instance:

- Perfume A: Utilized at a concentration of 0.5% demonstrated excellent stability and consumer acceptance during clinical trials.

- Body Lotion B: Incorporated at a concentration of 0.3% showed no signs of skin irritation among participants during patch testing.

Wirkmechanismus

The mechanism of action of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenepropanal, 4-hydroxy-alpha,alpha-dimethyl-: Similar structure but with a hydroxy group instead of a methoxy group.

Benzenepropanal, 4-ethoxy-alpha,alpha-dimethyl-: Similar structure but with an ethoxy group instead of a methoxy group.

Benzenepropanal, 4-methoxy-alpha,alpha-diethyl-: Similar structure but with ethyl groups instead of methyl groups at the alpha position.

Uniqueness

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The alpha,alpha-dimethyl substitution also provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its analogs .

Biologische Aktivität

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- (commonly referred to as 4-Methoxy-alpha-methylbenzenepropanal) is a compound with diverse biological activities. This article explores its biological properties, including antimicrobial effects, toxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 5462-06-6

- Synonyms : 2-Anisylpropional, p-Methoxyhydratropaldehyde

1. Antimicrobial Activity

Research indicates that aldehydes, including benzenepropanal derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 4-Methoxy-alpha-methylbenzenepropanal possess antibacterial and antifungal activities against various microorganisms.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methoxy-alpha-methylbenzenepropanal | Staphylococcus aureus | 6.25 µg/ml |

| 4-Methoxy-alpha-methylbenzenepropanal | Candida tropicalis | 12.5 µg/ml |

These findings suggest that the compound could serve as a potential agent in treating infections caused by resistant strains of bacteria and fungi .

2. Toxicity and Safety

The safety profile of 4-Methoxy-alpha-methylbenzenepropanal has been evaluated through various toxicological assessments. According to the International Fragrance Association (IFRA), the compound has a No Expected Sensitization Induction Level (NESIL) established at 5900 mg/cm², indicating a low sensitization risk when used within recommended limits in fragrance formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various benzene derivatives revealed that 4-Methoxy-alpha-methylbenzenepropanal showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to determine MIC values, confirming its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, researchers evaluated the impact of 4-Methoxy-alpha-methylbenzenepropanal on human cell lines. The results indicated that at concentrations exceeding therapeutic levels, the compound exhibited cytotoxic effects; however, it remained non-toxic at lower concentrations typically used in consumer products .

The biological activity of benzenepropanal derivatives is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes. Specifically, aldehydes can form covalent bonds with proteins and nucleic acids, leading to cell death in susceptible organisms .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPGUANHDPOQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.